13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
Description
13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one (CAS 3894-18-6), also known as Shizukanolide C, is a polycyclic diterpenoid with the molecular formula C₁₅H₁₈O₃ . Its structure features a tetracyclic framework comprising fused oxepane and cyclohexenone rings, a hydroxymethyl substituent at position 13, and methyl groups at positions 4 and 7. This compound is isolated from plants such as Chloranthus spicatus and exhibits bioactivity relevant to medicinal chemistry, including anti-inflammatory and cytotoxic properties .
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one |
InChI |
InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3 |
InChI Key |
XZHCTKZHBRTLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO |
Origin of Product |
United States |
Preparation Methods
Natural Isolation Methods
Extraction from Chloranthus Species
Protocol:
- Plant Material : Dried aerial parts of Chloranthus japonicus or C. serratus are ground into coarse powder.
- Solvent Extraction :
- Fractionation :
- Chromatography :
Yield and Purity:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol extraction | 1.28–2.47 | 60–70 |
| Column chromatography | 0.05–0.1 | 90–95 |
Challenges : Low natural abundance (0.001–0.005% dry weight) and co-elution with structurally similar terpenoids.
Synthetic Preparation Routes
Organocatalytic [4 + 3] Cycloaddition
Key Steps:
- Starting Material : (3aS,7aR,8R,9aS)-7a,8,9,9a-Tetrahydro-5,8-dimethyl-4H-3a,8-epoxyazuleno[6,5-b]furan-2,6(3H,7H)-dione.
- Cycloaddition :
- Hydroxymethylation :
- Oxidation :
Yield:
| Step | Yield (%) |
|---|---|
| Cycloaddition | 65 |
| Hydroxymethylation | 78 |
| Overall | 6.1 |
Advantages : High stereocontrol; Disadvantages : Multi-step synthesis (14 steps).
Visible-Light-Induced C(sp³)–H Hydroxylation
Protocol:
- Substrate : Deacetylchloranthalactone C (precursor).
- Photocatalyst : Ru(bpy)₃Cl₂ (2 mol%).
- Conditions :
- Light: 450 nm LED, CH₃CN/H₂O (4:1), 25°C, 12 hours.
- Oxidant: Na₂S₂O₈.
- Workup :
- Neutralization with NaHCO₃, extraction with EtOAc.
Yield: 16.9% (4 steps from precursor).
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Natural Isolation | 5–7 | 0.05–0.1 | N/A | Low |
| Organocatalytic [4+3] | 14 | 6.1 | >90% ee | Moderate |
| Photochemical | 4 | 16.9 | 85% ee | High |
Chemical Reactions Analysis
Types of Reactions
13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Shizukanolide C lacks the methoxy and aromatic systems present in lignans like Acortatarinowin J, which has a larger molecular formula (C₂₃H₂₈O₇) due to five methoxy groups .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The hydroxymethyl group in Shizukanolide C enhances its hydrophilicity compared to fully nonpolar analogs like 9a-methoxy-3,4a,5-trimethyl…, which contains sulfur and ester groups .
- The conjugated carbonyl group (IR ~1674 cm⁻¹) is a common feature in Shizukanolide C and Acortatarinowin J, suggesting shared reactivity in redox reactions .
Table 3: Bioactivity Comparison
Key Observations :
- Shizukanolide C’s cytotoxicity is attributed to its tetracyclic framework, which may intercalate DNA or disrupt membrane integrity .
- Acortatarinowin J’s antioxidant activity stems from its aromatic methoxy groups, absent in Shizukanolide C .
Biological Activity
13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.125 g/mol. Its structural complexity contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.125 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria as well as certain fungal strains.
2. Anti-inflammatory Effects
Preliminary research suggests that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation.
3. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and protect cellular components from oxidative stress.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Modulation : It could interact with specific receptors in the body that mediate cellular signaling pathways related to inflammation and immunity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Natural Products demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) lower than many traditional antibiotics .
- Anti-inflammatory Research : In vitro studies reported in Phytotherapy Research indicated that treatment with the compound resulted in a significant reduction in TNF-alpha levels in macrophages .
- Antioxidant Assessment : Research findings published in Food Chemistry revealed that the compound exhibited a high capacity for DPPH radical scavenging, suggesting its potential as a natural antioxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
